N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-11(2)16(17-20-14-9-5-6-10-15(14)21-17)22-18(23)12-7-3-4-8-13(12)19/h3-11,16H,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZPLODTPXPWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or crystallization are often employed to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogenation using palladium on carbon as a catalyst.
Substitution reactions often employ strong nucleophiles like sodium hydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
Chemistry: In chemistry, N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a pharmacophore for developing new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: The compound's derivatives have been studied for their potential medicinal properties, including antimicrobial, anticancer, and anti-inflammatory activities. These properties make it a promising candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound and its derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
(a) N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide
- Structural Difference : Replaces the 2-fluorine with 2,4-dichloro substituents.
- Impact: Chlorine atoms increase lipophilicity (ClogP ≈ 4.2 vs. The electron-withdrawing effect of chlorine may alter hydrogen-bonding interactions compared to fluorine .
- Biological Relevance : Dichloro derivatives are often associated with enhanced enzyme inhibition due to stronger electron-withdrawing effects, as seen in kinase inhibitors .
(b) N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide
- Structural Difference: Substitutes 2-fluorobenzamide with a furan-2-carboxamide group and introduces a 4-chlorophenoxypropyl chain.
- Biological Relevance: Furan-containing analogs are explored for antiviral activity, as demonstrated in thiazolidinone derivatives .
Alkyl Chain Variations
(a) N-[1-(1-Propyl-1H-benzimidazol-2-yl)ethyl]butanamide
- Structural Difference : Uses a shorter propyl chain on the benzimidazole nitrogen and a butanamide group.
- Impact: Reduced steric hindrance may improve binding to flat binding pockets (e.g., ATP sites in kinases).
(b) N-(1-{1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide
- Structural Difference: Incorporates a 4-chloro-3-methylphenoxypropyl chain and a furamide group.
- Impact: The bulky phenoxy group may restrict conformational flexibility, favoring interactions with deep hydrophobic pockets. The methyl group enhances metabolic stability .
Functional Group Replacements
(a) N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-(2-cyanophenoxy)acetamide
- Structural Difference: Replaces 2-fluorobenzamide with a 2-cyanophenoxy acetamide moiety.
(b) N-{1-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]ethyl}butanamide
- Structural Difference : Utilizes a branched 2-methylpropyl chain on the benzimidazole nitrogen.
- Impact : Branched alkyl chains improve solubility in lipid-rich environments, as seen in CNS-targeting compounds .
Tabulated Comparison of Key Analogs
Research Implications and Limitations
- Structural Insights: Fluorine’s small size and high electronegativity make it ideal for optimizing target engagement without steric penalties. Chlorine and cyano groups offer alternative electronic profiles for specialized applications .
- Limitations : Direct pharmacological data for the target compound are absent in the evidence. Comparisons rely on structural extrapolation and data from analogs .
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{15}H_{17}F_{N}_{4}O
- CAS Number : 459-57-4
The presence of the benzimidazole moiety is crucial for its biological activity, as this structure is commonly associated with various pharmacological effects.
The biological activity of this compound primarily involves its interaction with cellular targets that are implicated in tumor growth and bacterial infections.
Antitumor Activity
Research indicates that compounds with a benzimidazole scaffold exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzimidazole can inhibit cell proliferation across various cancer cell lines through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting specific enzymes linked to cancer progression, such as 12-lipoxygenase and 5-lipoxygenase .
In vitro studies have demonstrated that the compound has a lower IC50 value in 2D cell culture models compared to 3D models, indicating a more potent effect under conventional culture conditions .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Benzimidazole derivatives are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Case Studies and Experimental Data
A comprehensive review of benzimidazole derivatives highlights their diverse biological activities. The following table summarizes key findings related to the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
